molecular formula C25H20IN3O3S2 B2847230 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361480-61-7

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2847230
CAS No.: 361480-61-7
M. Wt: 601.48
InChI Key: GRSIVRHASJVKLW-UHFFFAOYSA-N
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Description

The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as the target compound) features a benzamide core substituted with a 3,4-dihydroisoquinoline sulfonyl group at the 4-position and a 4-(4-iodophenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen (). Its molecular weight is approximately 590.5 g/mol (estimated based on similar analogs in ), with a calculated XLogP3 value indicative of moderate lipophilicity.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20IN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSIVRHASJVKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Preparation of 3,4-dihydroisoquinoline: This can be achieved through the reduction of isoquinoline using suitable reducing agents.

    Formation of the sulfonyl group: The 3,4-dihydroisoquinoline is then reacted with sulfonyl chloride to introduce the sulfonyl group.

    Synthesis of the thiazole moiety: The thiazole ring is synthesized separately, often starting from 4-iodoaniline and thiourea.

    Coupling reactions: The final step involves coupling the sulfonylated isoquinoline with the thiazole derivative and benzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity. For example, it may act as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in cancer research . The binding of the compound to the enzyme’s active site disrupts its normal function, leading to the inhibition of tumor growth and proliferation.

Comparison with Similar Compounds

Substituent Variations on the Thiazole/Oxadiazole Ring

The target compound’s thiazole ring is substituted with a 4-iodophenyl group. Key analogs with variations in this region include:

Compound Name Substituent on Heterocycle Molecular Weight (g/mol) XLogP3 Key Features Reference
Target Compound 4-iodophenyl (thiazole) ~590.5 ~3.5* High steric bulk, potential halogen bonding
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-methoxyphenyl (oxadiazole) 490.5 3.2 Enhanced electron-donating capacity (methoxy)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide 4-cyanophenyl (thiazole) ~500.4 ~2.8 Electron-withdrawing cyano group; improved solubility
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-nitrophenyl (thiazole) ~455.4 ~2.1 Strong electron-withdrawing nitro group; reduced lipophilicity

*Estimated based on analogous structures.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy () and nitro () substituents modulate electronic properties, affecting charge distribution and intermolecular interactions.
  • Halogen Effects: The iodine in the target compound may engage in halogen bonding, a feature absent in methoxy- or cyano-substituted analogs ().

Variations in the Sulfonyl Group

The sulfonyl group attached to the benzamide core is critical for molecular recognition. Notable variants include:

Compound Name Sulfonyl Group Molecular Weight (g/mol) Topological Polar Surface Area (Ų) Reference
Target Compound 3,4-dihydroisoquinolinyl ~590.5 ~123
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepane (7-membered ring) ~529.6 ~115
3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Thiazol-2-ylsulfamoyl 515.35 ~145

Key Observations :

  • Polar Surface Area : Thiazol-2-ylsulfamoyl () increases polarity, which may enhance aqueous solubility but reduce membrane permeability.

Heterocycle Core Modifications

Replacement of the thiazole ring with oxadiazole or benzothiazole alters electronic and steric profiles:

Compound Name Heterocycle Core Key Functional Impact Reference
Target Compound Thiazole Moderate π-π stacking potential
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole Increased metabolic stability
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole Extended conjugation; redox activity

Key Observations :

  • Oxadiazole vs. Thiazole : Oxadiazoles () are more resistant to enzymatic degradation but less polar than thiazoles.
  • Benzothiazole : The fused ring system () enhances planarity, favoring intercalation in biological targets.

Biological Activity

The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of the compound against different cancer cell lines:

Cell LineIC50 (µM)
Hepatocellular Carcinoma (HepG2)5.05
Breast Cancer (MCF-7)2.74
Colorectal Carcinoma (HCT-116)7.81

These values indicate that the compound is significantly more effective than many standard chemotherapeutic agents, including sorafenib, which has an IC50 of approximately 9.18 µM against HepG2 cells .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit BRAF and VEGFR-2 kinases, which are critical in cancer proliferation and angiogenesis. The IC50 values for BRAF inhibition were reported at 0.194 µM and for VEGFR-2 at 0.071 µM, comparable to established inhibitors like sorafenib .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2-M and S phases, which is crucial for preventing cancer cell division and promoting apoptosis .
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound led to a significant increase in both early and late apoptotic cells (37.83% compared to 0.89% in untreated controls), indicating its potential to trigger programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the chemical structure significantly influence the biological activity of the compound:

  • Isoquinoline Moiety : The presence of the isoquinoline core is essential for maintaining biological activity.
  • Thiazole Substituent : Variations in the thiazole group can enhance binding affinity to target proteins.
  • Sulfonamide Group : This group is crucial for solubility and bioavailability, impacting overall efficacy.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers after 24 hours of exposure.
  • Combination Therapy Trials : In combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall anticancer efficacy while reducing side effects typically associated with higher doses of traditional therapies.

Q & A

Basic: What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential sulfonylation, amide coupling, and heterocyclic ring formation. Key parameters include:

  • Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance nucleophilicity .
  • Reaction time : Limit thiazole ring cyclization to 6–8 hours to avoid decomposition .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) for intermediates, and recrystallization for the final product .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

Contradictions in biological activity (e.g., varying IC₅₀ values across cancer cell lines) may arise from differences in substituent effects. Methodological approaches include:

  • Systematic substitution : Replace the 4-iodophenyl group with bromo/chloro analogs to assess halogen-dependent potency .
  • Functional group masking : Block the sulfonyl group with protecting agents (e.g., TMSCl) to isolate contributions from the benzamide moiety .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity disparities .

Basic: What analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : Analyze ¹H/¹³C NMR for sulfonyl (δ 3.4–3.6 ppm) and thiazole (δ 7.8–8.2 ppm) proton environments .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 574.02 (calculated for C₂₅H₂₀IN₃O₃S₂) .
  • HPLC purity : Use a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .

Advanced: What methodologies are used to identify biological targets and resolve conflicting mechanistic hypotheses?

Conflicting reports on kinase vs. protease inhibition can be addressed via:

  • Surface plasmon resonance (SPR) : Screen against recombinant kinases (e.g., EGFR) to quantify binding affinity (KD) .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization in cancer cells after compound treatment .
  • X-ray crystallography : Resolve co-crystal structures with suspected targets (e.g., carbonic anhydrase IX) to map binding interactions .

Advanced: How can researchers address contradictions in cytotoxicity data between in vitro and in vivo models?

Discrepancies may stem from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic profiling : Incubate with liver microsomes to identify rapid degradation pathways (e.g., sulfonyl group oxidation) .
  • Pharmacokinetic (PK) studies : Measure plasma half-life in rodents using LC-MS/MS; optimize via PEGylation .
  • Orthogonal assays : Compare 2D cell monolayers vs. 3D spheroids to mimic in vivo tumor microenvironments .

Advanced: What experimental designs are recommended for evaluating in vivo efficacy and toxicity?

  • Xenograft models : Administer 10 mg/kg (IV, QD) in BALB/c mice with HT-29 colorectal tumors; monitor tumor volume via caliper .
  • Toxicokinetics : Assess liver/kidney function via ALT, AST, and BUN levels after 28-day dosing .
  • Off-target screening : Use Eurofins Cerep Panels to evaluate hERG channel inhibition and cytochrome P450 interactions .

Basic: How can solubility challenges in aqueous buffers be mitigated for in vitro assays?

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) for stock solutions; avoid precipitation by maintaining ≤0.1% DMSO in final assays .
  • Salt formation : Synthesize hydrochloride or sodium salts via acid/base titration .
  • Nanoparticle encapsulation : Formulate with PLGA-PEG (50:50) to enhance dispersibility .

Advanced: What computational approaches validate docking predictions for sulfonyl-isoquinoline interactions?

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., VEGFR2; PDB ID 4ASD) with a grid box size of 25 ų .
  • Molecular dynamics (MD) simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds with Lys868 and Glu885 .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for iodophenyl vs. methoxyphenyl analogs to prioritize synthetic targets .

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